molecular formula C14H7ClFN5S B11057021 4-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

4-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

Cat. No.: B11057021
M. Wt: 331.8 g/mol
InChI Key: WYZWUIOFSBFSLU-UHFFFAOYSA-N
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Description

3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of highly functionalized triazolothiadiazoles with excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.

Industrial Production Methods

For industrial production, the same one-pot synthesis method can be scaled up. The use of a catalyst-free procedure at room temperature reduces the need for expensive reagents and high-energy inputs, making the process cost-effective and environmentally friendly. The scalability of this method ensures that large quantities of the compound can be produced with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and thiadiazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows for selective targeting of specific molecular pathways.

    Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a similar structure but different functional groups.

    Triazolo[1,5-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring, exhibiting different chemical properties and reactivity.

    Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a similar core structure but different substituents, leading to variations in biological activity and applications.

Uniqueness

3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of functional groups and the presence of both chlorine and fluorine atoms on the aromatic ring. This unique structure contributes to its distinctive chemical properties, reactivity, and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C14H7ClFN5S

Molecular Weight

331.8 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7ClFN5S/c15-11-2-1-9(16)7-10(11)12-18-19-14-21(12)20-13(22-14)8-3-5-17-6-4-8/h1-7H

InChI Key

WYZWUIOFSBFSLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C3N2N=C(S3)C4=CC=NC=C4)Cl

Origin of Product

United States

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